2-({[(Tert-butoxy)carbonyl]amino}methyl)furo[2,3-b]pyridine-5-carboxylic acid
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Overview
Description
2-({[(Tert-butoxy)carbonyl]amino}methyl)furo[2,3-b]pyridine-5-carboxylic acid is a complex organic compound that features a furo[2,3-b]pyridine core structure. This compound is notable for its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Tert-butoxy)carbonyl]amino}methyl)furo[2,3-b]pyridine-5-carboxylic acid typically involves multiple steps:
Formation of the Furo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Final Functionalization: The carboxylic acid group is introduced through oxidation reactions or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-({[(Tert-butoxy)carbonyl]amino}methyl)furo[2,3-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carboxylic acids.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions where the Boc group can be replaced under acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the starting material. For example, oxidation of alcohol groups yields carboxylic acids, while reduction of nitro groups yields amines.
Scientific Research Applications
2-({[(Tert-butoxy)carbonyl]amino}methyl)furo[2,3-b]pyridine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-({[(Tert-butoxy)carbonyl]amino}methyl)furo[2,3-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon removal of the Boc group, the free amine can participate in further chemical reactions, facilitating the synthesis of target molecules .
Comparison with Similar Compounds
Similar Compounds
2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid: Similar structure with a benzoic acid core.
(2S)-2-(tert-Butoxy)carbonylamino]-3-methylbutanoic acid: A valine derivative with similar Boc protection.
2-Bocamino-cyclopropanecarboxylic acid ethyl ester: Features a cyclopropane ring with Boc protection.
Uniqueness
2-({[(Tert-butoxy)carbonyl]amino}methyl)furo[2,3-b]pyridine-5-carboxylic acid is unique due to its furo[2,3-b]pyridine core, which imparts distinct chemical properties and reactivity compared to other Boc-protected compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
Molecular Formula |
C14H16N2O5 |
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Molecular Weight |
292.29 g/mol |
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furo[2,3-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C14H16N2O5/c1-14(2,3)21-13(19)16-7-10-5-8-4-9(12(17)18)6-15-11(8)20-10/h4-6H,7H2,1-3H3,(H,16,19)(H,17,18) |
InChI Key |
LXPPXUJXWMNKKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=CC(=CN=C2O1)C(=O)O |
Origin of Product |
United States |
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